2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide
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Overview
Description
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is a heterocyclic compound that features a triazine ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 3-amino-1,2,4-triazine-5-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method could involve optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-[(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
- 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
Uniqueness
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is unique due to its specific combination of a triazine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinities, which are not observed in other similar compounds .
Properties
CAS No. |
91511-36-3 |
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Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2S/c11-8(15)6-4-2-1-3-5(6)7-9(16)12-10(17)14-13-7/h1-4H,(H2,11,15)(H2,12,14,16,17) |
InChI Key |
HXXLELWUAYXCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)C(=O)N |
Origin of Product |
United States |
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